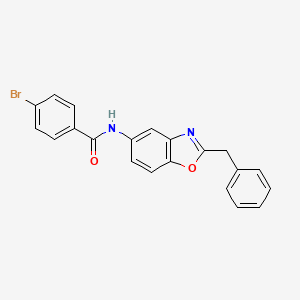![molecular formula C18H24N2O4 B12891094 2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide CAS No. 82558-70-1](/img/structure/B12891094.png)
2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide involves the reaction of 2,6-dimethoxybenzoic acid with 5-(2-methylpentan-2-yl)isoxazole-3-amine. The reaction typically occurs under mild conditions, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on plant growth and development, particularly in controlling weed growth.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Employed in the agricultural sector as an effective herbicide.
作用机制
The compound exerts its herbicidal effects by inhibiting the synthesis of cellulose in plant cells. This disruption in cellulose production leads to the weakening of cell walls, ultimately causing the death of the plant. The molecular targets involved in this process include enzymes responsible for cellulose biosynthesis .
相似化合物的比较
Similar Compounds
- 2,6-dimethoxy-N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)benzamide
- 2,6-dimethoxy-N-(3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl)benzamide
Uniqueness
2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide stands out due to its specific isoxazole and benzamide structure, which provides it with unique herbicidal properties. Its ability to inhibit cellulose synthesis makes it particularly effective in controlling a wide range of broadleaf weeds .
属性
CAS 编号 |
82558-70-1 |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide |
InChI |
InChI=1S/C18H24N2O4/c1-6-10-18(2,3)14-11-15(20-24-14)19-17(21)16-12(22-4)8-7-9-13(16)23-5/h7-9,11H,6,10H2,1-5H3,(H,19,20,21) |
InChI 键 |
DKGDRCAPICBTRX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


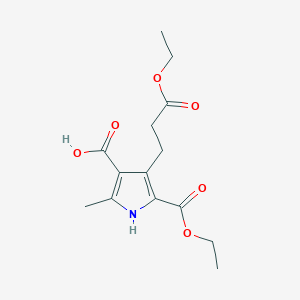
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
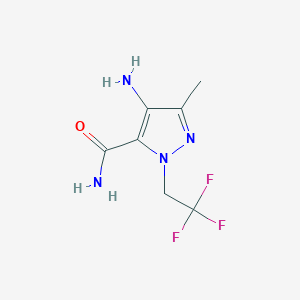
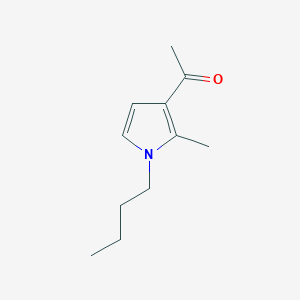
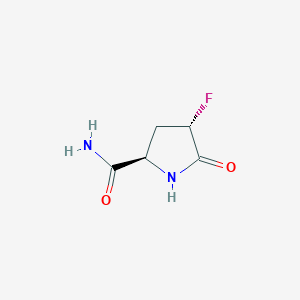
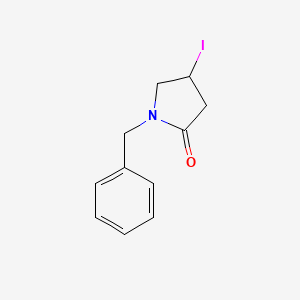
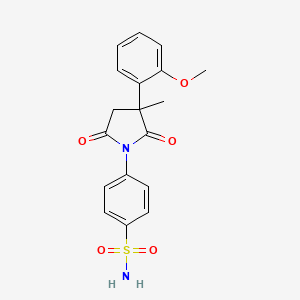
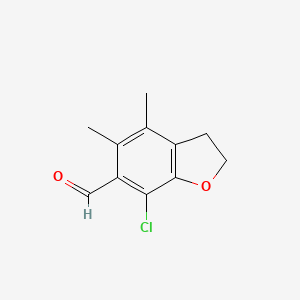

![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)
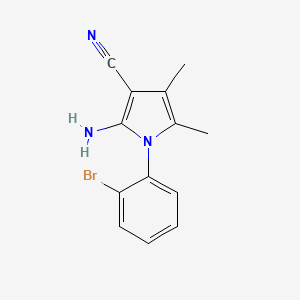

![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
